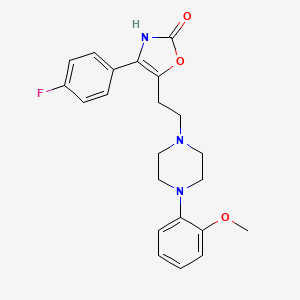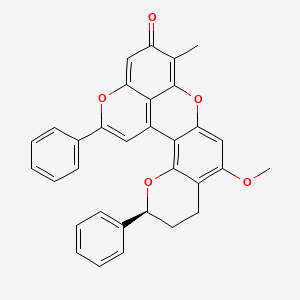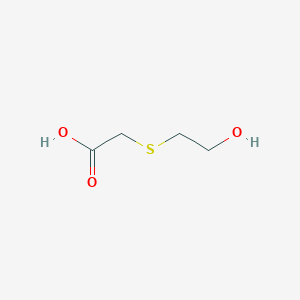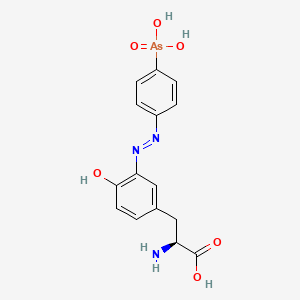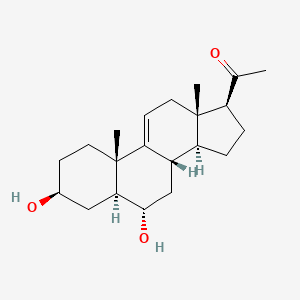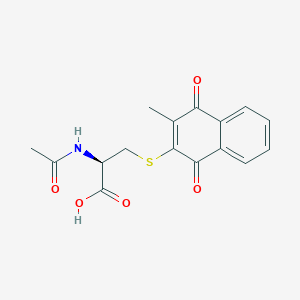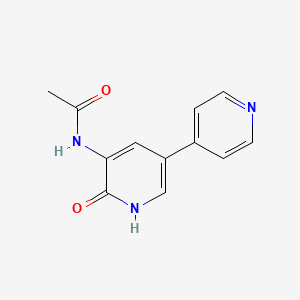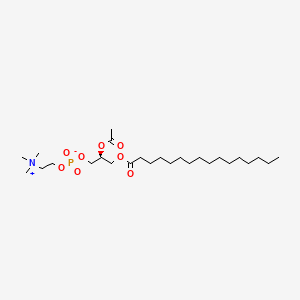
Pagpc
Descripción general
Descripción
Synthesis Analysis
PagP's synthesis is intricately linked to its function in the bacterial outer membrane. The enzyme facilitates the palmitoylation of lipid A, a modification crucial for bacterial resistance against host immune responses. The synthesis and folding of PagP into its active form involve its integration into the bacterial outer membrane, where it can interact with its lipid substrates. Studies have shown that PagP exists in equilibrium between two dynamically distinct states, which is crucial for its function. The relaxed (R) state allows for substrate entry, while the tense (T) state is associated with the enzyme's catalytic activity (Hwang, Bishop, & Kay, 2004).
Molecular Structure Analysis
PagP is characterized by an eight-stranded antiparallel β-barrel structure, with a notable hydrophobic interior pocket that plays a critical role in substrate interaction and catalysis. The molecular dynamics, mutagenesis, and crystallography studies reveal that phospholipid access to PagP's active site is facilitated through a lateral route from the bilayer to the barrel interior, highlighting the enzyme's sophisticated mechanism for substrate access and processing. This structure is essential for the enzyme's ability to transfer the palmitoyl group accurately and efficiently (Cuesta-Seijo et al., 2010).
Chemical Reactions and Properties
PagP catalyzes the transfer of the sn-1 palmitate chain from phospholipids to lipid A. This reaction is fundamental for altering the outer membrane's composition and properties, contributing to bacterial resistance against host immune defenses. The enzyme's specificity for the palmitoyl group is a result of its structural features, including the hydrocarbon ruler mechanism that allows PagP to distinguish between fatty acyl groups with remarkable precision. Mutagenesis studies have further elucidated the role of specific residues in modulating PagP's substrate specificity and catalytic efficiency (Ahn et al., 2004).
Aplicaciones Científicas De Investigación
Immunological Effects
Pagpc, an ester-linked phospholipid, has been shown to influence immunoglobulin synthesis in B lymphocytes. Research indicates that Pagpc stimulates IgM production in B lymphocytes, similar to Platelet-Activating Factor (PAF), but is approximately 1000 times less potent. At high concentrations, Pagpc mimics PAF, while at lower concentrations, it acts as a functional PAF antagonist. This suggests that Pagpc may play a role as an endogenous regulator of PAF effects in sites of inflammation and allergic reactions (Mazer, Toledano, Saririan, & Bastien, 1998).
Autocrine Stimulation in B Lymphocytes
Pagpc has been identified in B-lymphoblastoid cell lines and is shown to induce a concentration-dependent increase in intracellular Ca2+ concentrations and activation of MAP-2 kinase. This phospholipid may participate in an autocrine stimulation pathway in B cells. These findings suggest Pagpc's role as an agonist for the PAFR in B lymphoblasts, highlighting its significance in B cell biology and signaling pathways (Tordai, Franklin, Johnson, Mazer, Clay, & Gelfand, 1994).
Enzyme Dynamics in Bacterial Resistance
The PagP enzyme in Gram-negative bacteria, which transfers the sn-1 palmitate chain to lipopolysaccharide, exhibits dynamic states facilitating substrate entry for catalysis. Understanding these dynamics is crucial for grasping the role of PagP in bacterial resistance mechanisms. The ability to switch between dynamically distinct states is a key feature of the catalytic cycle of PagP (Hwang, Bishop, & Kay, 2004).
Water Purification Applications
Phosphoric acid-based geopolymers (PAGPs) have shown potential for removing pollutants like methylene blue from water. These geopolymers exhibit mesoporous profiles and thermal stability, making them suitable for adsorption applications and repeated use in water treatment processes (Khan, Min, Azizli, Sufian, Ullah, & Man, 2015).
Liver-Targeted Drug Delivery
Pagpc has been explored in the context of targeted drug delivery systems. Modified palmitoylated arabinogalactan (PAG), conjugated to liposomes, has demonstrated potential for targeting asialoglycoprotein receptors on hepatocellular carcinoma cells. This study suggests that PAG liposomes could be a promising approach for targeted therapy in liver cancer (Shah, Goel, Jain, Pathak, Padhye, Govindarajan, Ghosh, Chaudhari, Gude, Gopal, & Nagarsenker, 2014).
Propiedades
IUPAC Name |
[(2S)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAXRSJGGFVTFM-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232955 | |
| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pagpc | |
CAS RN |
84062-61-3 | |
| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84062-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084062613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



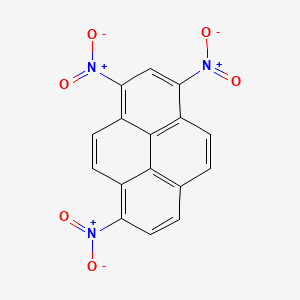
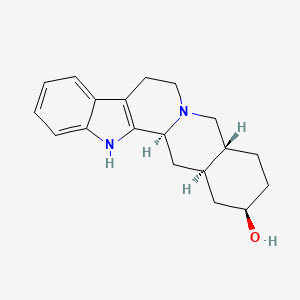
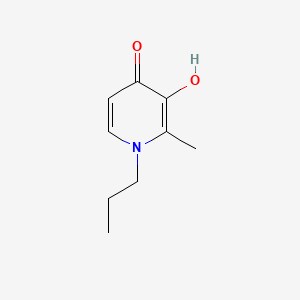
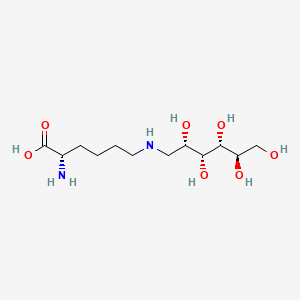
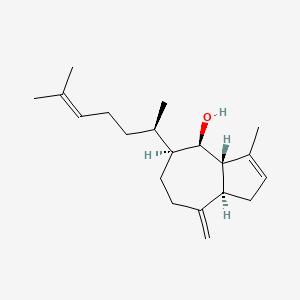
![1-[(2,4-Dichlorophenyl)methoxy]benzotriazole](/img/structure/B1206830.png)
